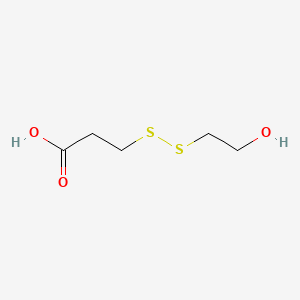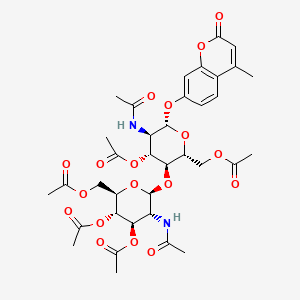
4-Methylumbelliferyl b-D-chitobiose heptaacetate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Methylumbelliferyl b-D-chitobiose heptaacetate is a synthetic compound widely used in biochemical research. It is a derivative of chitobiose, a disaccharide composed of two N-acetylglucosamine units. The compound is often utilized as a substrate in enzymatic assays, particularly for the detection and analysis of glycosidases, which are enzymes that hydrolyze glycosidic bonds in carbohydrates .
作用机制
Target of Action
The primary target of 4-Methylumbelliferyl b-D-chitobiose heptaacetate is Lysozyme C , a key enzyme in the human body . This enzyme plays a crucial role in the immune system, where it functions to break down the cell walls of certain bacteria.
Mode of Action
This compound interacts with its target, Lysozyme C, by serving as a substrate for enzymatic assays . The compound’s interaction with the enzyme facilitates the detection and analysis of various lysosomal storage diseases and genetic disorders .
Result of Action
The molecular and cellular effects of this compound’s action are primarily related to its role as a substrate for enzymatic assays . By interacting with Lysozyme C, it aids in the detection and analysis of various lysosomal storage diseases and genetic disorders, such as Gaucher’s disease .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methylumbelliferyl b-D-chitobiose heptaacetate typically involves the acetylation of 4-Methylumbelliferyl b-D-chitobiose. The reaction conditions often include the use of acetic anhydride and a catalyst such as pyridine to facilitate the acetylation process. The reaction is carried out under controlled temperatures to ensure complete acetylation of the hydroxyl groups.
Industrial Production Methods
In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and stringent quality control measures to ensure the consistency and purity of the final product. The compound is produced in cleanroom environments to prevent contamination and is subjected to rigorous testing to meet industry standards.
化学反应分析
Types of Reactions
4-Methylumbelliferyl b-D-chitobiose heptaacetate undergoes various chemical reactions, including hydrolysis, oxidation, and substitution.
Common Reagents and Conditions
Hydrolysis: This reaction is typically catalyzed by glycosidases, resulting in the cleavage of glycosidic bonds.
Oxidation: Oxidizing agents such as hydrogen peroxide can be used to oxidize the compound, leading to the formation of different oxidation products.
Substitution: Nucleophilic substitution reactions can occur, especially at the acetylated hydroxyl groups, using reagents like sodium methoxide.
Major Products Formed
The major products formed from these reactions include deacetylated derivatives, oxidized forms of the compound, and substituted products depending on the reagents and conditions used .
科学研究应用
4-Methylumbelliferyl b-D-chitobiose heptaacetate has a wide range of applications in scientific research:
Chemistry: Used as a fluorescent probe in various chemical assays to study enzyme kinetics and reaction mechanisms.
Biology: Employed in the detection and analysis of glycosidases, aiding in the study of carbohydrate metabolism and lysosomal storage diseases.
Medicine: Utilized in diagnostic assays for genetic disorders such as Gaucher’s disease, where it helps in the detection of enzyme deficiencies.
相似化合物的比较
Similar Compounds
- 4-Methylumbelliferyl b-D-glucoside
- 4-Methylumbelliferyl b-D-galactoside
- 4-Methylumbelliferyl b-D-mannoside
Uniqueness
4-Methylumbelliferyl b-D-chitobiose heptaacetate is unique due to its specific structure, which includes multiple acetyl groups that enhance its stability and solubility. This makes it particularly suitable for use in enzymatic assays where high sensitivity and specificity are required .
属性
IUPAC Name |
[(2R,3S,4R,5R,6S)-5-acetamido-3-[(2S,3R,4R,5S,6R)-3-acetamido-4,5-diacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxy-4-acetyloxy-6-(4-methyl-2-oxochromen-7-yl)oxyoxan-2-yl]methyl acetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H44N2O18/c1-15-11-28(46)53-25-12-23(9-10-24(15)25)52-35-29(37-16(2)39)34(51-22(8)45)32(27(54-35)14-48-19(5)42)56-36-30(38-17(3)40)33(50-21(7)44)31(49-20(6)43)26(55-36)13-47-18(4)41/h9-12,26-27,29-36H,13-14H2,1-8H3,(H,37,39)(H,38,40)/t26-,27-,29-,30-,31-,32-,33-,34-,35-,36+/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZQAXINUAWYDOY-KFWYJRSWSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)OC3C(C(C(C(O3)COC(=O)C)OC4C(C(C(C(O4)COC(=O)C)OC(=O)C)OC(=O)C)NC(=O)C)OC(=O)C)NC(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)COC(=O)C)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)COC(=O)C)OC(=O)C)OC(=O)C)NC(=O)C)OC(=O)C)NC(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H44N2O18 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70858116 |
Source


|
| Record name | 4-Methyl-2-oxo-2H-1-benzopyran-7-yl 2-acetamido-4-O-(2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-beta-D-glucopyranosyl)-3,6-di-O-acetyl-2-deoxy-beta-D-glucopyranoside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70858116 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
792.7 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
122147-95-9 |
Source


|
| Record name | 4-Methyl-2-oxo-2H-1-benzopyran-7-yl 2-acetamido-4-O-(2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-beta-D-glucopyranosyl)-3,6-di-O-acetyl-2-deoxy-beta-D-glucopyranoside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70858116 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

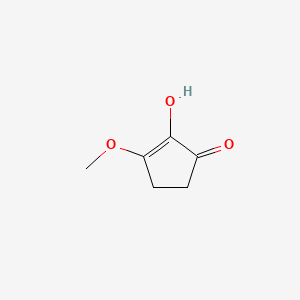
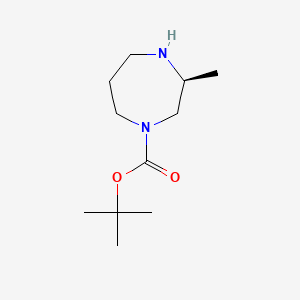

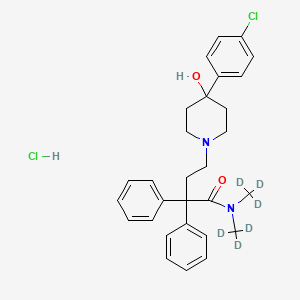




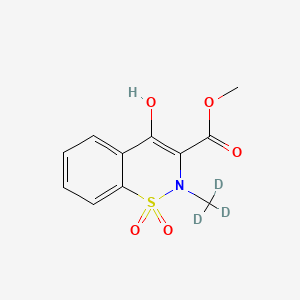


![(2S)-3-[(1E,5E)-18-hydroxyoctadeca-1,5-dien-3-ynoxy]propane-1,2-diol](/img/structure/B562610.png)
